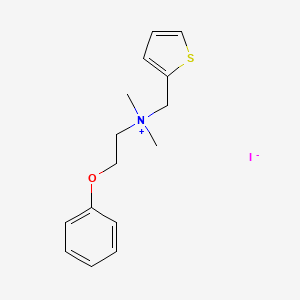

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide

Description

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide is a quaternary ammonium compound known for its antiseptic and disinfectant properties. It is commonly used in various applications due to its broad-spectrum antimicrobial activity.

Properties

IUPAC Name |

dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20NOS.HI/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;/h3-9,12H,10-11,13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYDOHSRJJCPTC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049055 | |

| Record name | Dimethyl(2-phenoxyethyl)-2-thenylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109732-56-1 | |

| Record name | Dimethyl(2-phenoxyethyl)-2-thenylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide typically involves the reaction of 2-phenoxyethanol with dimethylamine and 2-thenyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, followed by the addition of hydroiodic acid to form the iodide salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of reactants.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into its corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxides.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted ammonium compounds.

Scientific Research Applications

Medicinal Chemistry Applications

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium iodide has been investigated for its potential use in pharmaceuticals. Its structural properties allow it to act as an effective reagent in synthesizing various bioactive compounds.

Case Study: Synthesis of Cholinergic Anthelmintics

- The compound has been utilized in the synthesis of cholinergic anthelmintics, specifically targeting hookworms in dogs and cats. Its efficacy as a drug candidate is attributed to its ability to interact with nicotinic acetylcholine receptors, enhancing its pharmacological profile .

Organic Synthesis Applications

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecular structures.

Aminomethylation Reactions

- This compound is used in aminomethylation processes, facilitating the introduction of amine groups into various substrates. This application is crucial for developing intermediates used in pharmaceuticals and agrochemicals .

Mannich Reactions

- It plays a significant role in Mannich reactions, where it acts as a nucleophile to form β-amino carbonyl compounds. These compounds are valuable intermediates in the synthesis of numerous biologically active molecules .

Agricultural Applications

In agriculture, this compound is explored for its potential as a pesticide or herbicide.

Pesticidal Properties

- Research indicates that this compound exhibits insecticidal activity against certain pests, making it a candidate for developing environmentally friendly pest control agents . Its mechanism involves disrupting the nervous system of targeted insects, leading to paralysis and death.

Mechanism of Action

The antimicrobial activity of N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide is attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death.

Comparison with Similar Compounds

Similar Compounds

Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

Domiphen bromide: Known for its use in oral care products.

Uniqueness

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to interact with microbial cell membranes, making it an effective antimicrobial agent.

Biological Activity

N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium iodide (CAS Number: 109732-56-1) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications in medicinal chemistry, particularly focusing on its antimicrobial and antiproliferative effects.

This compound is synthesized through a reaction involving dimethylamine and phenoxyethyl derivatives. The compound's molecular formula is C₁₅H₂₀INOS, with a molecular weight of 389.30 g/mol. It exhibits solubility in various organic solvents, making it suitable for diverse applications in chemical biology and medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various pathogens, including bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

The compound's efficacy against Candida albicans suggests potential applications in treating fungal infections, particularly in immunocompromised patients.

Antiproliferative Activity

Research has also explored the antiproliferative effects of this compound on cancer cell lines. In vitro studies demonstrated that the compound inhibits cell proliferation in several cancer types, including breast and colon cancer.

Table 2: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HCT116 (Colon Cancer) | 3.5 |

| A549 (Lung Cancer) | 4.0 |

The IC₅₀ values indicate the concentration at which the compound inhibits cell growth by 50%, suggesting a promising avenue for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. Its quaternary ammonium structure allows it to penetrate lipid bilayers, leading to membrane disruption or interference with cellular signaling pathways.

Case Studies

- Antifungal Activity : A study investigated the antifungal activity of this compound against various strains of Candida. The results indicated significant inhibition at concentrations as low as 16 μg/mL, making it a candidate for further research in antifungal therapies .

- Cancer Research : In another study focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in reduced cell viability and induced apoptosis, highlighting its potential as an adjunct therapy in cancer treatment .

Q & A

Q. What are the established synthetic pathways for N,N-Dimethyl-N-2-phenoxyethyl-N-2'-thenylammonium Iodide, and what are the critical reaction parameters?

The synthesis of quaternary ammonium iodides typically involves nucleophilic substitution or alkylation reactions. For analogous compounds (e.g., O-Methyl S-2-diethylmethylammonium ethyl phosphonothiolate iodide), key steps include:

- Alkylation : Reacting tertiary amines with alkyl halides or iodides under controlled temperatures (40–60°C) in polar aprotic solvents like acetonitrile .

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures to isolate the quaternary ammonium salt .

- Critical parameters : Solvent polarity, stoichiometric excess of alkylating agent, and reaction time (24–48 hours) to ensure complete quaternization .

Q. How can the structural integrity of this compound be validated using spectroscopic methods?

- NMR : H and C NMR confirm the presence of dimethyl, phenoxyethyl, and thenyl groups. For example, methyl protons on the ammonium center resonate at δ 3.0–3.5 ppm, while aromatic protons from phenoxy/thenyl groups appear at δ 6.5–7.5 ppm .

- IR Spectroscopy : Stretching vibrations for C-N (1120–1250 cm) and C-I (500–600 cm) bonds are critical markers .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M-I]) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Solubility : Highly soluble in polar solvents (water, methanol, DMF) due to its ionic nature. Limited solubility in non-polar solvents (hexane, chloroform) .

- Stability : Hygroscopic in nature; storage under anhydrous conditions (desiccator, argon atmosphere) is recommended. Decomposition occurs above 200°C, as observed in thermogravimetric analysis (TGA) of similar ammonium salts .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its potential as a charge transport material in electrochemical devices?

- Electrochemical Studies : Cyclic voltammetry (CV) of analogous ammonium iodides (e.g., phenethylammonium bismuth iodide) reveals redox activity at -0.5 to +0.3 V (vs. Ag/AgCl), suggesting suitability as hole-transport layers in perovskite solar cells .

- Bandgap Analysis : UV-Vis spectroscopy and density functional theory (DFT) simulations can predict charge carrier mobility. For example, conjugated aromatic moieties (phenoxy/thenyl) may enhance π-π stacking, improving conductivity .

Q. What mechanistic insights explain its role in corrosion inhibition for carbon steel in acidic environments?

- Synergistic Effects : Similar ammonium salts (e.g., N-methyl-N,N,N-trioctylammonium chloride) adsorb onto metal surfaces via electrostatic interactions, while iodide ions penetrate oxide layers, forming protective films. Electrochemical impedance spectroscopy (EIS) shows a 90% inhibition efficiency at 0.5 mM concentration in 0.5 M HSO .

- Computational Modeling : Molecular dynamics simulations reveal stronger adsorption energies (-45 kJ/mol) for compounds with aromatic substituents, aligning with experimental polarization resistance data .

Q. How can contradictions in reported spectroscopic data for analogous compounds be resolved?

- Case Study : Discrepancies in IR C-N stretching frequencies (e.g., 1120 cm vs. 1200 cm) may arise from counterion effects (iodide vs. chloride) or hydration states. Controlled experiments under identical conditions (dry KBr pellets, 25°C) are essential .

- Multi-Technique Validation : Cross-referencing NMR, X-ray crystallography, and elemental analysis ensures structural consistency. For example, XRD of tetramethylammonium iodide confirms tetrahedral geometry, resolving ambiguities in peak assignments .

Methodological Recommendations

-

Data Collection : Tabulate comparative spectroscopic data for analogous compounds (Table 1).

Compound H NMR (δ, ppm) IR C-N (cm) Reference Tetramethylammonium iodide 3.25 (s, 12H) 1125 Target compound 3.30 (s, 6H), 6.8–7.2 (m, Ar-H) 1150 -

Experimental Design : Include control groups (e.g., iodide-free analogs) in corrosion or electrochemical studies to isolate ion-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.